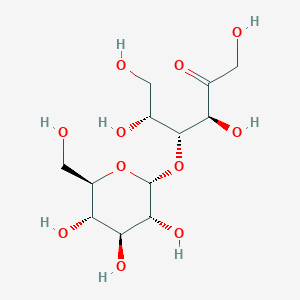

4-O-alpha-D-Glucopyranosyl-D-fructose

Descripción general

Descripción

“4-O-alpha-D-Glucopyranosyl-D-fructose” is also known as maltulose . It is a non-reducing disaccharide composed of glucose and fructose joined at the anomeric carbon of each by glycoside bonds . It is commonly used to prepare rare oligosaccharides .

Synthesis Analysis

Maltulose can be synthesized from maltose and cellobiose via corresponding 5,6-eno derivatives, their epoxidation, and the subsequent double reductive amination of the resulting 5-uloses . It is also used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . It consists of a glucose unit linked to a fructose one via an α-1,4 bond .Chemical Reactions Analysis

The cleavage occurs at the C–O bond at C4 on the AF residue, with the removal of the H atom at C3, causing β-elimination on βGlc (1→4)AF to generate D-glucose and the 4-deoxy-3-unsaturated compound .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 342.30 g/mol . More detailed physical and chemical properties can be found in various databases .Aplicaciones Científicas De Investigación

Formation in Invert Sugars

4-O-alpha-D-Glucopyranosyl-D-fructose has been identified in commercial total invert sugar (TIS). A study revealed that it forms through a mechanism involving hydrochloric acid-catalyzed hydrolysis of sucrose, leading to glucopyranosyl and fructofuranosyl oxonium ions of D-glucose or D-fructose, respectively. This process results in the formation of this compound along with other disaccharides (Thavarajah & Low, 2006).

Enzymatic Synthesis and Reactivity

A novel disaccharide, glucosyl 1,5-anhydro-D-fructose, which is similar to this compound, was enzymatically synthesized. This disaccharide exhibited reactivity in the aminocarbonyl reaction with bovine serum albumin, suggesting potential applications in biochemistry and molecular biology (Yoshinaga et al., 2003).

In Glycosylation Reactions

Sucrose phosphorylase, which catalyzes the conversion of sucrose (including the alpha-D-glucopyranosyl-1,2-beta-D-fructofuranoside form) to D-fructose and alpha-D-glucose 1-phosphate, can be used for the production of alpha-D-glucose 1-phosphate. The enzyme's activity in transglucosylation reactions and its application in the production of such compounds have been studied, indicating its potential use in industrial biotechnology and enzymatic synthesis (Goedl et al., 2007).

In Oligosaccharide Synthesis

This compound is structurally related to disaccharides involved in oligosaccharide synthesis. Research has shown that such disaccharides can be synthesized through chemical modification, hinting at their role in the creation of complex carbohydrate structures (Glushka & Perlin, 1990).

Role in Dental Health

4-O-alpha-D-Glucopyranosyl-xylitol, a compound structurally related to this compound, was studied for its potential in dental health. Its ability to reduce the synthesis of water-insoluble glucan by Streptococcus mutans and maintain neutral pH in cell suspensions indicates its potential in preventing dental caries (Kitao & Sekine, 1992).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCRQPBOOFTZGQ-RGXJTGTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938753 | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17606-72-3 | |

| Record name | Maltulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Hexopyranosylhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7GN4HW47S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.